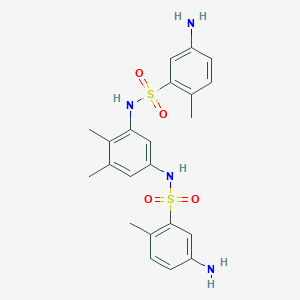![molecular formula C11H17N3O3 B4966511 6-hydroxy-5-[(4-methyl-1-piperidinyl)methyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B4966511.png)
6-hydroxy-5-[(4-methyl-1-piperidinyl)methyl]-2,4(1H,3H)-pyrimidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-hydroxy-5-[(4-methyl-1-piperidinyl)methyl]-2,4(1H,3H)-pyrimidinedione, commonly known as MPTP, is a neurotoxin that selectively damages dopaminergic neurons in the brain. MPTP has been extensively studied for its role in Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra region of the brain.
Mécanisme D'action
MPTP is converted in the brain to 1-methyl-4-phenylpyridinium (MPP+), which is selectively taken up by dopaminergic neurons via the dopamine transporter. Once inside the neuron, MPP+ inhibits complex I of the mitochondrial electron transport chain, leading to oxidative stress and ultimately cell death.
Biochemical and Physiological Effects:
The selective destruction of dopaminergic neurons in the brain by MPTP leads to a decrease in dopamine levels, resulting in motor deficits and other symptoms similar to those observed in Parkinson's disease patients. In addition, MPTP has been shown to induce oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
MPTP is a useful tool for studying the mechanisms underlying Parkinson's disease and for testing potential therapies. However, there are limitations to its use, including the fact that it only selectively targets dopaminergic neurons and does not reproduce all aspects of Parkinson's disease pathology.
Orientations Futures
There are several future directions for MPTP research, including the development of new animal models of Parkinson's disease that more closely mimic the human disease, the identification of new therapeutic targets for the treatment of Parkinson's disease, and the development of new therapies that can protect dopaminergic neurons from MPTP-induced damage. In addition, there is ongoing research into the role of oxidative stress and inflammation in Parkinson's disease and the potential for targeting these pathways for therapeutic benefit.
Méthodes De Synthèse
MPTP is synthesized by the condensation of 1-methyl-4-phenylpyridinium iodide with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine. The reaction is carried out in the presence of sodium hydroxide and isopropanol. The resulting MPTP is purified by recrystallization from isopropanol.
Applications De Recherche Scientifique
MPTP has been used extensively in scientific research to create animal models of Parkinson's disease. MPTP is administered to animals, typically mice or primates, to induce the selective destruction of dopaminergic neurons in the brain. This results in motor deficits and other symptoms similar to those observed in Parkinson's disease patients.
Propriétés
IUPAC Name |
6-hydroxy-5-[(4-methylpiperidin-1-yl)methyl]-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3/c1-7-2-4-14(5-3-7)6-8-9(15)12-11(17)13-10(8)16/h7H,2-6H2,1H3,(H3,12,13,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWQKDFYZKITGJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=C(NC(=O)NC2=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-hydroxy-5-[(4-methylpiperidin-1-yl)methyl]-1H-pyrimidine-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-({[(4-butoxybenzoyl)amino]carbonothioyl}amino)phenyl]-2-methylbenzamide](/img/structure/B4966436.png)
![3-(benzyloxy)-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B4966443.png)
![2-{2-chloro-4-[(cyclopentylamino)sulfonyl]phenoxy}-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B4966446.png)
![1,3-dimethoxy-2-[3-(2-methoxyphenoxy)propoxy]benzene](/img/structure/B4966464.png)
![4,5,6,7-tetrachloro-2-{4-[(4-nitrophenyl)thio]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4966472.png)

![methyl 6-[3-(difluoromethoxy)phenyl]-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B4966477.png)
![2-{3-[oxo(1-pyrrolidinyl)acetyl]-1H-indol-1-yl}-N-phenylacetamide](/img/structure/B4966497.png)
![3-methyl-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B4966500.png)
![2-{[3-(4-chloro-3,5-dimethylphenoxy)propyl]amino}ethanol](/img/structure/B4966508.png)
![2-{[1-(2-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}benzoic acid](/img/structure/B4966509.png)
![N-(4-{[2-(diphenylacetyl)hydrazino]carbonyl}phenyl)pentanamide](/img/structure/B4966512.png)
